![molecular formula C19H16N6O B2579638 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea CAS No. 1311777-18-0](/img/structure/B2579638.png)
1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea” is a complex organic molecule. It contains a pyridine ring and a quinoline ring, both of which are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The presence of a pyridine ring and a quinoline ring suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions. For example, the reaction of hetaryl ureas with alcohols has been shown to proceed through the intermediate formation of hetaryl isocyanates . This reaction can be used to synthesize a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .科学的研究の応用
Antimicrobial Agents
Compounds with a urea derivative structure have been synthesized and evaluated for their antimicrobial activities against various microorganisms. These studies have identified compounds with broad-spectrum activity, offering potential for the development of new antimicrobial agents. For example, derivatives have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MIC) values indicating promising antibacterial properties (Buha et al., 2012).
Fluorescent Sensors
Research on urea derivatives has also led to the development of novel fluorescent dyes and sensors. These compounds can act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, utilizing mechanisms such as electron transfer which is influenced by the complexation with inorganic cations. This has applications in the detection and quantification of ions like lithium, sodium, barium, magnesium, calcium, and zinc, with significant implications for analytical chemistry and environmental monitoring (Mac et al., 2010).
Inhibition of Cellular Pathways
Certain quinoline derivatives have been synthesized to act as inhibitors for specific cellular pathways, such as the Transforming Growth Factor Beta Type I Receptor (TβR-I) kinase domain. These inhibitors have shown potency in enzyme assays and cell-based assays, indicating their potential use in therapeutic applications targeting diseases modulated by TβR-I activity (Li et al., 2004).
将来の方向性
The synthesis and study of this compound and similar compounds could be a promising area of research. The potential biological activity of these compounds, as suggested by the reported activity of similar compounds , makes them interesting targets for further investigation. The development of environmentally friendly synthesis methods for these compounds is also an important area of research .
特性
IUPAC Name |
1-pyridin-4-yl-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(22-16-6-10-20-11-7-16)23-17-8-12-25(24-17)13-15-4-1-3-14-5-2-9-21-18(14)15/h1-12H,13H2,(H2,20,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCKUDHAPVUCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CC(=N3)NC(=O)NC4=CC=NC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


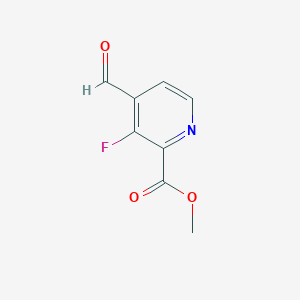
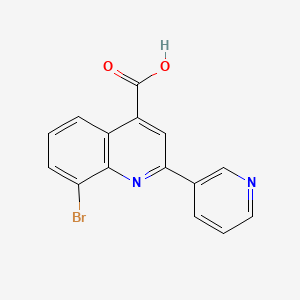
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)
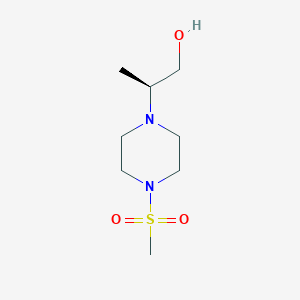

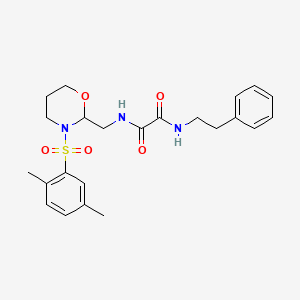

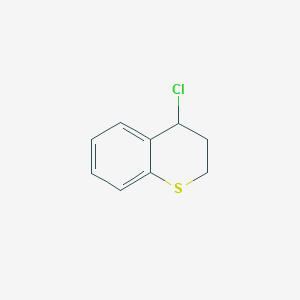
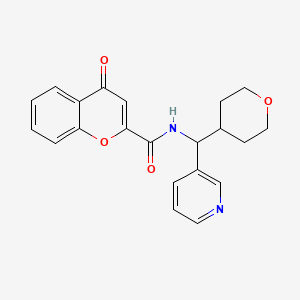
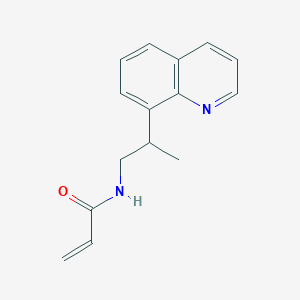
![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2579576.png)
![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)